Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate is an organic compound that features a tert-butyl ester group, a chloromethyl group, and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate typically involves the reaction of 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be achieved with sodium hydroxide (NaOH) in an aqueous solution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Ester Hydrolysis: Products are 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloromethyl group is particularly reactive, allowing the compound to modify proteins and enzymes by alkylating nucleophilic amino acid residues such as cysteine or lysine. This can lead to inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(bromomethyl)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(iodomethyl)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate
Uniqueness
Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of the chloromethyl group, which provides a balance of reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl group is less reactive, offering more controlled and selective reactions. The hydroxymethyl analog, on the other hand, lacks the electrophilic character of the chloromethyl group, making it less suitable for nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQLYWHGQYLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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